Farnesylacetone

Description

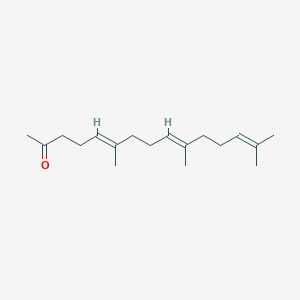

Structure

3D Structure

Properties

IUPAC Name |

(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMRKDLVGQMJU-IUBLYSDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061087, DTXSID50883648 | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour | |

| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.885-0.895 | |

| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1117-52-8, 762-29-8 | |

| Record name | Farnesylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl acetone, (5E,9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESYL ACETONE, (5E,9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S0G4N267H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Farnesylacetone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesylacetone is a naturally occurring acyclic sesquiterpenoid ketone. As a C18 terpene ketone, it is structurally characterized by a (E,E)-farnesyl group attached to an acetone (B3395972) molecule. This compound and its derivatives are of significant interest to the scientific community due to their potential biological activities, which include cytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction, identification, and quantification.

Natural Occurrence in Plants

This compound has been identified as a volatile or semi-volatile component in the essential oils of a select number of plant species. While its presence is reported in several plants, quantitative data remains limited in the scientific literature. The following table summarizes the known plant sources and the available quantitative data for this compound.

| Plant Species | Family | Plant Part | This compound Content (%) | Method of Analysis | Reference(s) |

| Launaea mucronata | Asteraceae | Flowers | 46.35 (of essential oil) | GC-MS | [1] |

| Daphne odora | Thymelaeaceae | Flowers | Present (quantification not specified) | GC-MS | |

| Artemisia annua | Asteraceae | Aerial Parts | Not explicitly quantified | GC-MS | |

| Cinnamomum bejolghota | Lauraceae | Bark | Not explicitly quantified | GC-MS |

Note: While this compound has been reported in Artemisia annua and Cinnamomum bejolghota, specific quantitative data from the reviewed literature is not available.

Biosynthesis of this compound

The biosynthesis of this compound in plants follows the general terpenoid pathway, originating from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The formation of the C15 backbone of this compound is initiated by the condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS) , yielding farnesyl pyrophosphate (FPP) . FPP is a key branch-point intermediate in the biosynthesis of all sesquiterpenoids[2][3].

The final enzymatic step leading to the formation of this compound from FPP is not yet fully elucidated in plants. However, it is hypothesized to involve a multistep process, potentially initiated by a phosphatase to yield farnesol, followed by oxidation steps to the corresponding aldehyde and then a final conversion to the ketone. Alternatively, a direct enzymatic conversion from an FPP-derived intermediate may occur. Further research is required to identify and characterize the specific enzyme(s) responsible for this conversion.

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

A common method for the extraction of volatile compounds like this compound from plant matrices is steam distillation .

Protocol: Steam Distillation

-

Sample Preparation: Freshly harvested plant material (e.g., flowers) is weighed. To increase the surface area for efficient extraction, the material can be lightly chopped or crushed.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask, supported by a perforated grid above the water level.

-

Distillation: Water in the flask is heated to boiling, generating steam that passes through the plant material. The steam volatilizes the essential oils, including this compound[4][5][6].

-

Condensation: The steam and essential oil vapor mixture travels to a condenser, where it is cooled by circulating cold water, causing it to liquefy.

-

Separation: The condensed liquid, a mixture of essential oil and hydrosol (floral water), is collected in a separator. Due to their different densities and immiscibility, the essential oil will form a separate layer, which can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a dark glass vial at 4°C to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the separation, identification, and quantification of volatile compounds in essential oils.

Protocol: GC-MS Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration. An internal standard (e.g., n-alkane series) is often added for accurate quantification.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: Typically set at 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 60°C held for 2 minutes, then ramped at 3-5°C/min to 240°C, and held for 5-10 minutes[7].

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

-

-

-

Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by creating a calibration curve with a certified reference standard. The peak area of this compound in the sample is compared to the calibration curve.

Identification and Structural Elucidation

While GC-MS is the primary tool for identification, other spectroscopic techniques can be employed for structural confirmation, especially for novel compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and purification of this compound from complex extracts, particularly when dealing with less volatile derivatives or for preparative purposes. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point for terpenoid analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous structural elucidation of isolated compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure of this compound.

References

- 1. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Aromatherapy | NAHA [naha.org]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. longdom.org [longdom.org]

- 7. benchchem.com [benchchem.com]

The Biological Role of Farnesylacetone in Crustaceans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylacetone, a sesquiterpenoid ketone, has been identified as a biologically active molecule in crustaceans, primarily associated with the androgenic gland of males. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, with a focus on its synthesis, physiological effects, and potential molecular mechanisms of action. While research on this compound is not as extensive as that on other crustacean hormones like methyl farnesoate (MF) and the insulin-like androgenic gland hormone (IAG), this document synthesizes the available data to present a coherent picture for researchers in crustacean endocrinology and drug development. The guide details its inhibitory effects on female reproductive processes, such as vitellogenesis and macromolecular synthesis, and explores its potential biosynthesis. Experimental protocols for its study and diagrams of hypothesized pathways are also provided to facilitate future research in this area.

Introduction

This compound is a C18 isoprenoid ketone that has been isolated from the androgenic glands of the male crab, Carcinus maenas[1]. The androgenic gland is a key endocrine organ in male crustaceans, responsible for the development and maintenance of male sexual characteristics[2][3][4]. While the primary hormone of the androgenic gland is now understood to be the insulin-like androgenic gland hormone (IAG), a protein, the presence of bioactive lipids like this compound suggests a more complex hormonal milieu[2][3]. This compound has been demonstrated to exert significant biological effects, particularly in the inhibition of female reproductive processes, positioning it as a molecule of interest for studies on crustacean endocrinology and potential applications in aquaculture and pest management[5].

Biosynthesis of this compound (Hypothesized)

The precise biosynthetic pathway of this compound in crustaceans has not been fully elucidated. However, as a sesquiterpenoid, it is logical to hypothesize that its synthesis originates from the mevalonate (B85504) pathway, which is responsible for the production of isoprenoid precursors. This pathway is well-established in arthropods for the synthesis of juvenile hormones and other terpenoids[6][7].

The proposed pathway begins with acetyl-CoA and proceeds through the formation of farnesyl pyrophosphate (FPP), a key C15 intermediate. From FPP, the pathway to this compound likely involves several enzymatic steps, including dephosphorylation and oxidation.

Caption: Hypothesized biosynthetic pathway of this compound in crustaceans.

Physiological Roles of this compound

The primary documented biological role of this compound in crustaceans is the inhibition of female reproductive processes. This effect has been observed through in vitro studies on crustacean ovaries.

Inhibition of Vitellogenesis and Macromolecular Synthesis

This compound has been shown to inhibit vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes[5]. In vitro culture of crustacean ovaries with this compound resulted in a significant reduction in the incorporation of radiolabeled leucine, indicating an inhibition of protein synthesis[1][5]. Similarly, the incorporation of uridine (B1682114) into RNA was also inhibited, suggesting that this compound's effect is likely at the level of transcription[5]. This inhibitory action on both protein and RNA synthesis is specific to the gonads and has been observed across different crustacean species[5].

Role as a Male-Associated Hormone

The isolation of this compound from the androgenic gland of male crabs strongly suggests its function as a male-associated hormone[1][8]. Its inhibitory effects on female reproductive processes are consistent with a role in maintaining the male phenotype or suppressing female characteristics.

Quantitative Data

Specific quantitative data for the effects of this compound are limited in the available literature. The following table summarizes the qualitative and semi-quantitative findings.

| Parameter | Species | Tissue/Organ | Effect of this compound | Concentration/Dose | Reference |

| Protein Synthesis | Carcinus maenas | Ovary (in vitro) | Inhibition of ³H-leucine incorporation | Low concentration | [1][5] |

| RNA Synthesis | Carcinus maenas | Ovary (in vitro) | Inhibition of uridine incorporation | Low concentration | [5] |

| Vitellogenesis | Carcinus maenas | Ovary | Inhibition | Not specified | [5] |

| Electron Transport | Rat (in vitro model) | Liver Mitochondria | Inhibition of Complex I and II | Micromolar concentrations | [8] |

Signaling Pathway (Hypothesized)

The specific signaling pathway of this compound in crustaceans has not yet been elucidated, and a dedicated receptor has not been identified. However, based on its chemical nature as a lipophilic molecule and its observed effects on transcription, a hypothetical model can be proposed. This compound may act via a nuclear receptor, similar to other steroid and terpenoid hormones.

Given the extensive research on the methyl farnesoate (MF) signaling pathway, which involves the nuclear receptor complex of Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC), it is plausible that this compound could interact with this pathway, either as an agonist, antagonist, or by modulating the expression of its components. Alternatively, it may have its own distinct receptor and signaling cascade that ultimately impacts the transcription of genes involved in vitellogenesis.

Caption: Hypothesized signaling pathway for this compound in crustacean cells.

Experimental Protocols

Extraction of this compound from Androgenic Glands

This protocol is based on the methods used for the initial identification of this compound.

Materials:

-

Androgenic glands from male crabs (Carcinus maenas)

-

Homogenizer

-

Organic solvents (e.g., hexane (B92381), diethyl ether)

-

Centrifuge

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Dissect androgenic glands from male crabs and immediately freeze them in liquid nitrogen or place them on dry ice.

-

Homogenize the frozen tissue in a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).

-

Centrifuge the homogenate to pellet the tissue debris.

-

Collect the supernatant containing the lipid extract.

-

Concentrate the extract using a rotary evaporator under reduced pressure.

-

The concentrated extract can then be subjected to further purification by chromatography if necessary, or directly analyzed by GC-MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Example):

-

Column: A non-polar or semi-polar capillary column suitable for steroid and terpenoid analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient program starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to ensure separation of compounds.

-

Injection Mode: Splitless injection for trace analysis.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated using a pure this compound standard. An internal standard should be used to correct for variations in extraction efficiency and injection volume.

In Vitro Ovarian Culture Bioassay

This bioassay is used to assess the effect of this compound on macromolecular synthesis in the ovary.

Materials:

-

Ovaries from female crustaceans in the vitellogenic stage.

-

Crustacean saline solution.

-

Sterile culture medium (e.g., Medium 199) supplemented with crustacean saline and antibiotics.

-

This compound stock solution (dissolved in a suitable solvent like ethanol).

-

Radiolabeled precursors: ³H-leucine and ³H-uridine.

-

Scintillation counter.

Procedure:

-

Aseptically dissect ovaries from female crustaceans and cut them into small fragments.

-

Pre-incubate the ovarian fragments in sterile culture medium for a short period to allow them to stabilize.

-

Transfer the fragments to fresh medium containing different concentrations of this compound (and a vehicle control).

-

Add radiolabeled ³H-leucine or ³H-uridine to the culture medium.

-

Incubate the ovarian fragments for a defined period (e.g., 2-4 hours) at an appropriate temperature.

-

After incubation, wash the fragments thoroughly with cold saline to remove unincorporated radiolabel.

-

Homogenize the tissue and precipitate the macromolecules (proteins and RNA) using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

The level of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the control samples.

Caption: General experimental workflow for the in vitro ovarian culture bioassay.

Conclusion and Future Directions

This compound is a biologically active sesquiterpenoid produced by the androgenic gland of male crustaceans with a demonstrated inhibitory effect on female reproductive processes. While its role appears to be linked to male physiology, much remains to be discovered about its precise functions, biosynthesis, and mechanism of action. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound and identifying the key enzymes involved.

-

Developing sensitive and specific methods for quantifying this compound in various tissues and hemolymph to understand its physiological titers.

-

Identifying and characterizing the receptor(s) for this compound to unravel its signaling pathway.

-

Conducting in vivo studies to confirm the physiological relevance of the observed in vitro effects.

-

Investigating the potential interplay between this compound, IAG, and MF in the complex regulation of crustacean reproduction and development.

A deeper understanding of this compound's role will not only contribute to our fundamental knowledge of crustacean endocrinology but also open avenues for the development of novel strategies for aquaculture and the management of crustacean populations.

References

- 1. 6,10,14-Trimethylpentadecan-2-one and 6,10,14-trimethyl-5-trans, 9-trans, 13-pentadecatrien-2-one from the androgenic glands of the male crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. From the discovery of the crustacean androgenic gland to the insulin-like hormone in six decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparative effect of this compound on macromolecular synthesis in gonads of crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl farnesoate synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl Farnesoate Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]

- 8. This compound, a sesquiterpenic hormone of Crustacea, inhibits electron transport in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Farnesylacetone as a Precursor in Terpenoid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylacetone [(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one] is a sesquiterpenoid ketone that serves as a critical intermediate in the synthesis of a wide array of valuable terpenoids, including vitamins and higher-order terpenes like geranylgeraniol (B1671449). While its chemical synthesis is well-established and highly efficient, its direct biosynthesis is not prominently documented, suggesting it is likely formed through secondary metabolic processes rather than a dedicated enzymatic pathway from primary terpenoid precursors. This guide provides a comprehensive overview of the synthesis of this compound, its role as a versatile precursor, and detailed experimental protocols for its preparation and subsequent conversion into higher-order terpenoids, supported by quantitative data and procedural diagrams.

Introduction to this compound

Terpenoids are the largest and most diverse class of natural products, all deriving from the five-carbon isoprene (B109036) unit.[1] this compound, a C18 terpene ketone, represents a key molecular scaffold. Structurally, it consists of three isoprene units linked to an acetone (B3395972) moiety.[2] Its primary significance lies in its role as a precursor for the synthesis of commercially important compounds. It is a key intermediate in the production of Vitamin E and the C20 diterpene alcohol, geranylgeraniol, which itself is a precursor to diterpenes, carotenoids, and chlorophylls.[3][4] this compound and its derivatives have also been investigated for their biological activities, including potential applications in drug development.[5]

Synthesis of this compound

The production of this compound is dominated by chemical synthesis routes, which are efficient and high-yielding. In contrast, a direct, dedicated biosynthetic pathway from the central sesquiterpene precursor, farnesyl pyrophosphate (FPP), has not been clearly elucidated in the scientific literature.

Chemical Synthesis Routes

Two primary, high-yield chemical synthesis methods are prominently described. These methods offer robust and scalable production of this compound for research and industrial applications.

Route 1: Rhodium-Catalyzed Reaction of β-Farnesene with Methyl Acetoacetate (B1235776)

This process involves the reaction of β-farnesene with methyl acetoacetate, followed by decarboxylation. This method has been shown to produce this compound with exceptional yield.[1]

Route 2: α-Alkylation of Acetoacetate with a Farnesol (B120207) Derivative

A traditional and effective method involves the conversion of farnesol into a suitable leaving group (e.g., farnesyl bromide), which is then used to alkylate an acetoacetate enolate. Subsequent decarboxylation yields this compound.[4]

Biosynthesis of this compound: An Unclear Pathway

The canonical terpenoid biosynthesis pathway proceeds from acetyl-CoA via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct precursor for all C15 sesquiterpenes.[7]

While terpene synthases readily convert FPP into a vast array of cyclic and acyclic hydrocarbons and alcohols (like farnesol), a "this compound synthase" has not been identified. Enzymatic oxidation of farnesol is known to occur, but this process is catalyzed by farnesol dehydrogenase or farnesol oxidase, which specifically produce the aldehyde farnesal , not the ketone this compound.[8][9][10] This suggests that this compound is not a primary product of terpenoid metabolism in most organisms. Its natural occurrence may be the result of secondary, less specific enzymatic reactions or non-enzymatic transformations.

This compound as a Synthetic Precursor

This compound is a valuable C18 building block for the synthesis of higher-order terpenoids.

Synthesis of Geranylgeraniol (C20)

The most common application of this compound is its C2 chain extension to form geranylgeraniol, a C20 diterpene precursor. This is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting this compound with a phosphonate (B1237965) carbanion (e.g., from triethyl phosphonoacetate) to form an α,β-unsaturated ester. Subsequent reduction of the ester group yields geranylgeraniol.[4] This olefination reaction predominantly produces the E-alkene.

Synthesis of Vitamin E

This compound is a key intermediate in a modern, efficient semi-synthetic route to Vitamin E. In this process, microbially produced farnesene (B8742651) is first converted to this compound. The this compound is then subjected to a series of chemical transformations, including hydrogenation and condensation with trimethylhydroquinone, to ultimately produce isophytol, a key side-chain precursor for Vitamin E synthesis.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its conversion to downstream products.

| Synthesis of this compound | Starting Material | Reagents | Reported Yield | Reference |

| Route 1 | β-Farnesene | Methyl acetoacetate, Rh catalyst | 95% | [1][7] |

| Route 2 | (E,E)-Farnesol | 1. MsCl, LiBr; 2. NaH, Ethyl acetoacetate | 78-81% (overall) | [4] |

| Downstream Synthesis from Terpenoid Precursors | Product | Intermediate | Overall Yield | Reference |

| Three-Step Synthesis of Isophytol | Isophytol | This compound | ~92% (from Farnesene) | [3] |

| Five-Step Synthesis of Geranylgeraniol | (E,E,E)-Geranylgeraniol | β-keto ester | 53-61% (from Farnesol) | [4] |

Experimental Protocols

Synthesis of this compound from β-Farnesene (Route 1)

This protocol is adapted from patent literature describing a high-yield rhodium-catalyzed process.

-

Reaction Setup: A suitable reactor is charged with β-farnesene, ethanol, and deionized water.

-

Catalyst and Reagent Addition: A rhodium catalyst (e.g., bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate) and a phosphine (B1218219) ligand (e.g., sodium triphenylphosphine (B44618) monosulfonate) are added to the mixture. Ethyl acetoacetate is then introduced.

-

Reaction Conditions: The mixture is heated to 100 °C and refluxed for approximately 10 hours.

-

Work-up and Purification: After cooling, the reaction mixture undergoes hydrolysis and decarboxylation under alkaline conditions. The product, this compound, is then purified. A reported purity of over 95% is achievable with this method.[7]

Synthesis of this compound from (E,E)-Farnesol (Route 2)

This protocol is based on a well-established multi-step organic synthesis procedure.[4]

-

Step A: Conversion of Farnesol to Farnesyl Bromide:

-

Dissolve (E,E)-farnesol (1.0 eq) in anhydrous THF and cool to -45 °C.

-

Add methanesulfonyl chloride (1.3 eq) dropwise and stir for 1 hour.

-

Add lithium bromide (5.0 eq) and allow the mixture to warm to room temperature over 2 hours.

-

Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield crude farnesyl bromide, which is used without further purification.

-

-

Step B: Alkylation and Decarboxylation:

-

Prepare a solution of sodium ethoxide in ethanol. Add ethyl acetoacetate (3.0 eq) and stir.

-

Add the crude farnesyl bromide from Step A to the acetoacetate solution and reflux the mixture for several hours.

-

After the reaction is complete, add a solution of sodium hydroxide (B78521) and continue to reflux to facilitate decarboxylation.

-

Cool the mixture, neutralize, and extract the product with an organic solvent.

-

The crude product is purified by silica (B1680970) gel chromatography to yield this compound (78-81% overall yield from farnesol).

-

Synthesis of (E,E,E)-Geranylgeraniol from this compound Precursor

This protocol describes a C2 chain extension using a Horner-Wadsworth-Emmons type reaction, followed by reduction. The procedure is analogous to the chain extension of a β-keto ester derived from farnesol.[4]

-

Step A: Horner-Wadsworth-Emmons Olefination:

-

Prepare a solution of a phosphonate reagent, such as triethyl phosphonoacetate, in an anhydrous solvent like THF.

-

Deprotonate the phosphonate using a strong base (e.g., NaH or n-BuLi) at a low temperature (e.g., 0 °C to -78 °C) to form the phosphonate carbanion.

-

Add this compound dropwise to the carbanion solution and allow the reaction to proceed until completion, forming the α,β-unsaturated ester (ethyl geranylgeranoate).

-

Quench the reaction and perform an aqueous work-up. The crude product is purified by chromatography.

-

-

Step B: Reduction to Geranylgeraniol:

-

Dissolve the purified ethyl geranylgeranoate from Step A in an anhydrous solvent such as toluene (B28343) and cool to -78 °C.

-

Add a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), dropwise.

-

After the reaction is complete, quench carefully with methanol, followed by an aqueous work-up.

-

The crude geranylgeraniol is purified by silica gel chromatography.

-

Applications in Drug Development

The farnesyl backbone is a common motif in biologically active molecules. Farnesyl pyrophosphate is a substrate for farnesyltransferase, an enzyme implicated in cancer signaling pathways. Inhibitors of this enzyme have been a major focus of anti-cancer drug development. While this compound itself is not a direct inhibitor, its derivatives and the downstream products it can generate provide a rich source of chemical diversity for screening and lead optimization in various therapeutic areas. This compound has also been studied for its effects on macromolecular synthesis and its potential as an inhibitor of farnesol dehydrogenase in certain insects.[5]

Conclusion

This compound is a pivotal, non-primary terpenoid intermediate whose value is primarily realized through chemical synthesis. Its efficient production via established organic chemistry routes provides a reliable supply for its use as a precursor to high-value compounds like geranylgeraniol and as a key intermediate in the semi-synthesis of Vitamin E. While a dedicated biosynthetic pathway remains elusive, the chemical versatility of this compound ensures its continued importance for researchers and professionals in the fields of natural product synthesis, metabolic engineering, and drug discovery. Future work may yet uncover novel biocatalytic routes to this versatile ketone, further bridging the gap between synthetic chemistry and biotechnology.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]

- 3. Still-Gennari Olefination [ch.ic.ac.uk]

- 4. EP0711749A1 - Process for producing geranylgeraniol - Google Patents [patents.google.com]

- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reagents - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Farnesylacetone for Researchers and Drug Development Professionals

Farnesylacetone , a naturally occurring sesquiterpenoid ketone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Chemical and Physical Properties

This compound is recognized by several identifiers and possesses distinct physicochemical properties critical for experimental design and interpretation. The compound is often available as a technical-grade mixture of stereoisomers.

| Property | Value | Reference |

| CAS Number | 762-29-8 (for the mixture of stereoisomers) | |

| 1117-52-8 (for the (E,E)-isomer) | ||

| 3796-69-8 (for the (5Z,9Z)-isomer) | ||

| Molecular Weight | 262.43 g/mol | |

| Molecular Formula | C₁₈H₃₀O | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 372.8 °C at 760 mmHg | |

| Density | Approximately 0.88 g/mL at 20 °C |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of (E,E)-Farnesylacetone

A common and effective method for the synthesis of (E,E)-Farnesylacetone involves the reaction of nerolidol (B1678203) with isopropenyl methyl ether in the presence of an acidic catalyst, followed by purification.[1]

Materials:

-

Nerolidol

-

Isopropenyl methyl ether

-

Acidic catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Solvents for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nerolidol in a suitable solvent.

-

Add a catalytic amount of an acidic catalyst to the solution.

-

Slowly add isopropenyl methyl ether to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the organic layer with a suitable solvent, such as diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation to separate it from unreacted starting materials and byproducts.[2][3][4][5]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (if performing vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the round-bottom flask with a stir bar.

-

Heat the flask gently with a heating mantle.

-

Carefully monitor the temperature at the distillation head. The fraction corresponding to the boiling point of this compound should be collected in a clean receiving flask.

-

For higher purity, a second fractional distillation may be performed.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6][7][8][9][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating terpenes (e.g., HP-5MS).

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Inject a small volume of the sample into the GC.

-

The GC oven temperature program should be optimized to achieve good separation of the isomers and any impurities. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

The resulting mass spectrum can be compared with library spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14][15]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Dissolve a small amount of the purified this compound in a deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of this compound and its stereoisomers.

Signaling Pathways and Biological Activity

This compound has been shown to exhibit interesting biological activities, notably as an inhibitor of vitellogenesis in crustaceans and as a potential selective inhibitor of monoamine oxidase B (MAO-B).

Inhibition of Vitellogenesis in Crustaceans

This compound has been identified as a molecule that can inhibit vitellogenesis, the process of yolk protein formation, in the ovaries of crustaceans. This action is gonad-specific and appears to modify transcription, which in turn indirectly affects protein synthesis.

dot

Caption: Proposed pathway for this compound's inhibition of vitellogenesis.

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Farnesol, a structurally related compound, has been shown to be a selective inhibitor of MAO-B.[16][17][18][19][20] The mechanism of inhibition is thought to involve the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. The selectivity for MAO-B over MAO-A is attributed to differences in the size and shape of the active site between the two enzyme isoforms.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to analysis of this compound.

dot

Caption: Workflow for the synthesis and analysis of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and pathway information aim to facilitate further investigation into the therapeutic potential of this intriguing natural compound.

References

- 1. CN101778810A - Preparation method of (E, E) -farnesyl acetone - Google Patents [patents.google.com]

- 2. Virtual Labs [oc-amrt.vlabs.ac.in]

- 3. Purification [chem.rochester.edu]

- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 5. chembam.com [chembam.com]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Structure of the human mitochondrial monoamine oxidase B: new chemical implications for neuroprotectant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reversible and selective monoamine oxidase inhibitors [biopsychiatry.com]

- 18. A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular aspects of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Farnesylacetone Isomers: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylacetone, a sesquiterpenoid ketone, exists as four geometric isomers: (5E,9E)-farnesylacetone, (5Z,9Z)-farnesylacetone, (5E,9Z)-farnesylacetone, and (5Z,9E)-farnesylacetone. These volatile compounds contribute to the aroma profile of various plants and play roles in insect chemical communication. Understanding the natural distribution, biosynthesis, and analytical chemistry of these isomers is crucial for applications in flavor and fragrance chemistry, as well as for exploring their potential as bioactive molecules in drug development. This guide provides a comprehensive overview of the natural occurrence of this compound isomers, their biosynthetic pathways, and detailed experimental protocols for their extraction, identification, and quantification.

Introduction to this compound Isomers

This compound (6,10,14-trimethyl-5,9,13-pentadecatrien-2-one) is a C18 isoprenoid ketone. The presence of two double bonds at positions 5 and 9 gives rise to four possible geometric isomers:

-

(5E,9E)-farnesylacetone: Also known as trans,trans-farnesylacetone.

-

(5Z,9Z)-farnesylacetone: Also known as cis,cis-farnesylacetone.

-

(5E,9Z)-farnesylacetone: Also known as trans,cis-farnesylacetone.

-

(5Z,9E)-farnesylacetone: Also known as cis,trans-farnesylacetone.

These isomers possess distinct chemical and physical properties, which can influence their biological activity and sensory perception.

Natural Occurrence of this compound Isomers

This compound has been identified as a volatile component in a variety of natural sources, primarily in plants. While the presence of this compound is documented, detailed studies quantifying the specific isomeric ratios are limited.

Table 1: Documented Natural Sources of this compound

| Natural Source | Organism | Isomer(s) Reported | Quantitative Data (Relative % of Total Volatiles) | Citation(s) |

| Plants | ||||

| Tomato | Solanum lycopersicum | This compound (isomeric composition often not specified) | Present, but quantitative data on specific isomers is scarce. | [1] |

| Laurel Leaf Oil | Laurus nobilis | This compound (isomer mixture) | <0.10% | [2] |

| Euclea crispa | Euclea crispa | (2Z,6E)-farnesyl acetone | 46.35% of the essential oil | [3] |

| Insects | ||||

| Androgenic glands of the male crab | Carcinus maenas | 6,10,14-trimethyl-5-trans, 9-trans, 13-pentadecatrien-2-one ((E,E)-farnesylacetone) | Present | [2] |

Note: The table will be updated as more quantitative data on specific isomers becomes available.

Biosynthesis of this compound Isomers

The biosynthesis of this compound isomers proceeds through the terpenoid pathway, originating from the precursor farnesyl pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The stereochemistry of the resulting this compound is dependent on the isomeric form of the farnesyl precursor.

The conversion of farnesyl derivatives to this compound likely involves oxidation and rearrangement reactions, though the specific enzymatic steps are not fully elucidated in all organisms.

Experimental Protocols

Extraction of this compound Isomers from Plant Material

The choice of extraction method is critical for obtaining a representative profile of volatile compounds like this compound.

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from a sample's headspace.

Protocol:

-

Sample Preparation: Weigh 1-5 g of fresh or dried and ground plant material into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., n-alkane solution) for quantification.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption.

Steam distillation is a classic method for extracting essential oils from plant materials.

Protocol:

-

Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus.

-

Sample Preparation: Place a known quantity of plant material (e.g., 100 g) in the distillation flask with a sufficient volume of distilled water.

-

Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.

-

Condensation: The steam and volatile mixture is then cooled in a condenser, and the resulting liquid is collected in a separating funnel.

-

Separation: The essential oil, being immiscible with water, will form a separate layer and can be collected.

-

Drying: Dry the collected oil over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the technique of choice for separating and identifying volatile isomers.

Table 2: Suggested GC-MS Parameters for this compound Isomer Analysis

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Data Analysis:

-

Identification: Compare the mass spectra of the separated peaks with reference spectra from libraries such as NIST and Wiley.

-

Quantification: Use the peak area of each isomer relative to the internal standard to determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Protocol:

-

Sample Preparation: Dissolve a purified sample of the this compound isomer mixture in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts and coupling constants of the olefinic and methyl protons will be indicative of the E and Z configurations.

-

¹³C NMR: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shifts of the methyl carbons attached to the double bonds are particularly diagnostic for distinguishing between E and Z isomers.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

Conclusion

The study of this compound isomers is an active area of research with implications for food science, agriculture, and medicine. This guide has provided a foundational understanding of their natural occurrence, biosynthesis, and the analytical methodologies required for their detailed characterization. Further research is needed to fully quantify the distribution of each isomer in nature and to elucidate the specific enzymatic machinery responsible for their biosynthesis. The detailed protocols provided herein offer a robust framework for researchers to advance our knowledge of these intriguing sesquiterpenoids.

References

Farnesylacetone Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesylacetone, a sesquiterpenoid ketone, is a naturally occurring compound found in various essential oils and is also known to play a role as a hormone in some crustaceans. Understanding its degradation profile is crucial for assessing its stability, metabolic fate, and potential environmental impact. This technical guide provides a comprehensive overview of the known and predicted degradation products and pathways of this compound. Due to a lack of direct studies on this compound degradation, this guide synthesizes information from studies on structurally related compounds, particularly the corresponding alcohol, farnesol (B120207), to propose likely degradation routes. This document also outlines relevant experimental protocols for researchers investigating the biotransformation and chemical decomposition of this compound.

Predicted Degradation Pathways of this compound

The degradation of this compound is anticipated to proceed primarily through oxidative pathways, targeting the double bonds and the alkyl chain. Both microbial biotransformation and chemical degradation under oxidative stress are likely to yield a variety of smaller, more polar molecules.

Microbial Degradation

Based on studies of microbial action on other terpenes, the degradation of this compound by microorganisms such as fungi and bacteria is expected to involve a series of enzymatic reactions. Key predicted pathways include:

-

Epoxidation: The double bonds in the farnesyl chain are susceptible to epoxidation, a common reaction in microbial metabolism of unsaturated compounds. This would lead to the formation of various mono-, di-, and tri-epoxides of this compound.

-

Hydroxylation: Microbial enzymes, particularly cytochrome P450 monooxygenases, can introduce hydroxyl groups at various positions along the carbon chain. This increases the polarity of the molecule, facilitating further degradation.

-

Chain Cleavage: Through oxidative processes, the carbon chain of this compound can be cleaved, leading to the formation of smaller ketones, aldehydes, and carboxylic acids.

The following diagram illustrates a predicted microbial degradation pathway for this compound, leading to the formation of key intermediates.

Chemical Degradation (Oxidative Stress)

Under conditions of oxidative stress, such as exposure to reactive oxygen species (ROS), this compound is likely to undergo chemical degradation. This is particularly relevant in biological systems experiencing oxidative stress and for understanding the compound's environmental fate. The degradation of the related compound farnesol under stress conditions has been shown to produce a variety of oxidation products.[1][2] By analogy, the following degradation products can be predicted for this compound:

-

Oxidized derivatives: Similar to microbial degradation, chemical oxidation is expected to produce epoxides and hydroxylated derivatives.

-

Carbonyl compounds: Cleavage of the double bonds can lead to the formation of smaller aldehydes and ketones.

-

Carboxylic acids: Further oxidation of aldehydes will result in the corresponding carboxylic acids.

The proposed oxidative degradation pathway is visualized in the following diagram.

Quantitative Data on Degradation of a Related Compound

Table 1: Summary of Farnesol Degradation Products and Conditions [1][2]

| Degradation Condition | Major Degradation Products Identified |

| Acidic Hydrolysis | Isomers of farnesol, dehydration products |

| Alkaline Hydrolysis | Isomers of farnesol |

| Oxidative (H₂O₂) | Epoxides, diols, and chain cleavage products |

| Thermal | Isomerization and degradation products |

| Photolytic | Isomerization and oxidation products |

Note: This table is based on the degradation of farnesol and is presented here as a predictive model for this compound due to structural similarity.

Experimental Protocols

To facilitate further research into the degradation of this compound, this section provides detailed methodologies for key experiments.

Microbial Degradation Study

Objective: To identify the degradation products of this compound when exposed to a specific microbial culture.

Workflow:

Detailed Methodology:

-

Microorganism and Culture Conditions: Select a microbial strain known for its ability to degrade terpenes (e.g., Aspergillus niger, Pseudomonas putida). Culture the microorganism in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) at its optimal growth temperature with agitation.

-

Substrate Addition: Prepare a stock solution of this compound in a solvent that is minimally toxic to the microorganism (e.g., ethanol (B145695) or DMSO). Add the this compound solution to the microbial culture to a final concentration typically in the range of 100-500 mg/L.

-

Incubation and Sampling: Incubate the cultures for a period ranging from 24 hours to several days. Collect aliquots of the culture at various time points (e.g., 0, 24, 48, 72 hours).

-

Extraction of Metabolites: Centrifuge the collected samples to separate the microbial biomass from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Analytical Identification: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the degradation products. Compare the mass spectra of the products with spectral libraries and the parent compound.

Forced Degradation Study (Chemical Degradation)

Objective: To investigate the chemical stability of this compound under various stress conditions and identify the resulting degradation products.

Workflow:

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acidic and Alkaline Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature for a defined period.

-

Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.

-

Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C) for a specified duration.

-

Photodegradation: Expose the solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method, such as UHPLC-DAD or LC-MS/MS, to separate and identify the degradation products.

Conclusion

While direct experimental data on the degradation of this compound is limited, a comprehensive understanding of its likely degradation products and pathways can be inferred from studies on structurally related sesquiterpenoids. The primary routes of degradation are predicted to be oxidative, involving epoxidation, hydroxylation, and chain cleavage, whether through microbial action or chemical stress. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the degradation of this compound, enabling the identification of its metabolites and degradation products. Such studies are essential for a complete toxicological and environmental assessment of this widespread natural compound. Further research is warranted to definitively characterize the degradation profile of this compound and to quantify the formation of its various degradation products under different conditions.

References

In Vitro Bioactivity of Farnesylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesylacetone, a naturally occurring terpenoid found in various essential oils, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the reported in vitro biological activities of this compound, with a focus on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. Detailed experimental protocols and summaries of quantitative data are presented to support further research and development efforts.

Cytotoxic and Apoptotic Effects

This compound and its derivatives have been investigated for their potential to inhibit the proliferation of cancer cells and induce apoptosis.

Quantitative Data: Cytotoxicity

Data on the specific IC50 values for this compound are limited in the currently available literature. Much of the research has focused on the related compound, farnesol (B120207), or derivatives of this compound.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Farnesol | DU145 (Prostate Cancer) | MTT | Dose-dependent decrease in proliferation | [1] |

| Farnesol | Various Cancer Cell Lines | WST-1 | Dose-dependent effects | |

| Farnesyl-O-acetylhydroquinone | B16F10 (Melanoma) | Not Specified | 2.5 µM/L |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting a dose-response curve.

Experimental Protocol: Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in the presence of this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Antimicrobial Activity

This compound and related compounds have demonstrated activity against various microbial pathogens.

Quantitative Data: Antimicrobial Activity

Specific MIC values for this compound are not consistently reported across a wide range of microorganisms. The available data often pertains to farnesol or its derivatives.

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Farnesol | Staphylococcus aureus (MRSA strains) | 256 - 512 | |

| Farnesol | Staphylococcus aureus | 2048 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

Antioxidant Activity

The potential of this compound to scavenge free radicals has been explored through various in vitro assays.

Quantitative Data: Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH solution (in methanol (B129727) or ethanol)

-

This compound solutions of various concentrations

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the DPPH solution with different concentrations of the this compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Anti-inflammatory Activity

This compound's potential to modulate inflammatory responses has been investigated, particularly its effect on nitric oxide production.

Quantitative Data: Anti-inflammatory Activity

Specific quantitative data on the inhibition of inflammatory markers by this compound is limited.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound solutions of various concentrations

-

Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells treated with LPS only.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can then be calculated.

Signaling Pathways